![molecular formula C9H7ClN2O B2631256 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1120271-16-0](/img/structure/B2631256.png)
5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of the 2-chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxadiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole.
Case Studies and Findings
- A study synthesized various 1,2,4-oxadiazoles and evaluated their activity against cancer cell lines such as HL-60 and MCF-7. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.19 to 0.78 µM against MCF-7 and HCT-116 cell lines .
- Another research effort focused on synthesizing new derivatives based on the oxadiazole scaffold. One compound showed an IC50 value of 3.52 µM against HL-60 leukemia cells, indicating strong anticancer activity .
Table: Anticancer Activity of Oxadiazole Derivatives
Antiparasitic Activity
The compound has also been studied for its antiparasitic properties.
Case Studies
- Research indicates that oxadiazoles can be effective against Trypanosoma cruzi and Leishmania amazonensis. One study reported a derivative with an EC50 value of 2.9 µM against Trypanosoma cruzi amastigotes .
Other Pharmacological Applications
Beyond anticancer and antiparasitic activities, oxadiazoles are recognized for various other biological effects.
Pharmacological Effects
- Antibacterial : Oxadiazoles have demonstrated antibacterial properties in several studies .
- Anti-inflammatory : Some derivatives have shown anti-inflammatory effects comparable to established anti-inflammatory drugs .
- Anticonvulsant : Research has indicated that oxadiazole derivatives may possess anticonvulsant properties as well .
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the 2-chloro substituent, which may affect its chemical reactivity and biological activity.
5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole:
5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: The presence of a fluorine atom can enhance the compound’s stability and biological activity.
Uniqueness
The presence of the 2-chlorophenyl group in 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various scientific research and industrial applications.
Biological Activity
5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Anticancer Activity
Various studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against different cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that certain oxadiazole derivatives possess cytotoxic effects on various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values ranging from 0.65 to 2.41 µM, indicating potent activity against this cell line .
- U-937 (Leukemia) : Similar derivatives showed higher cytotoxicity than doxorubicin, a standard chemotherapy drug .
The mechanism of action involves the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
Antimicrobial Activity
This compound and its analogs have also been evaluated for their antimicrobial properties.
Efficacy Against Pathogens
Research indicates that oxadiazole derivatives exhibit antibacterial and antifungal activities:
- Antibacterial Activity : Compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 32 µg/mL .
- Antifungal Activity : Some derivatives showed strong antifungal effects against Candida albicans, with MIC values as low as 5 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole compounds can be significantly influenced by their chemical structure. Substituents on the oxadiazole ring play a crucial role in enhancing their pharmacological profiles:
- Chlorine Substituents : The presence of halogen atoms at specific positions has been linked to improved anti-inflammatory and analgesic activities .
- Phenyl Ring Modifications : Variations in the phenyl substituents can lead to changes in potency against different cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 0.65 | Apoptosis via p53 activation |
Study B | U-937 | <0.1 | Induction of caspase pathways |
Study C | S. aureus | 16 | Bacteriostatic effect |
Study D | C. albicans | 5.7 | Antifungal activity |
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVXAZQISPZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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